molecular formula C8H12N2O3 B1592331 tert-Butyl isoxazol-3-ylcarbamate CAS No. 264600-97-7

tert-Butyl isoxazol-3-ylcarbamate

Cat. No. B1592331
M. Wt: 184.19 g/mol
InChI Key: IBHBABFDCMKSOA-UHFFFAOYSA-N
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Description

“tert-Butyl isoxazol-3-ylcarbamate” is a chemical compound with the CAS Number: 264600-97-7 . It has a molecular weight of 184.19 and its IUPAC name is tert-butyl 3-isoxazolylcarbamate . The compound is typically stored in a dry environment at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of “tert-Butyl isoxazol-3-ylcarbamate” involves the preparation of tert-butyl isoxazol-3-ylcarbamate from anhydrous tetrahydrofuran . The reaction involves the use of a 1 M solution of lithium bis(trimethylsilyl)amide in tetrahydrofuran .


Molecular Structure Analysis

The molecular formula of “tert-Butyl isoxazol-3-ylcarbamate” is C8H12N2O3 . The InChI Code for the compound is 1S/C8H12N2O3/c1-8(2,3)13-7(11)9-6-4-5-12-10-6/h4-5H,1-3H3,(H,9,10,11) .


Chemical Reactions Analysis

The compound is likely to undergo reactions typical of carbamates. For instance, the tert-butyl carbamate can become protonated, leading to the formation of a carbamic acid . Decarboxylation of the carbamic acid results in the free amine .


Physical And Chemical Properties Analysis

“tert-Butyl isoxazol-3-ylcarbamate” is a solid compound . It has a density of 1.2±0.1 g/cm3, a boiling point of 238.1±13.0 °C at 760 mmHg, and a flash point of 97.8±19.8 °C . The compound has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .

Scientific Research Applications

1. Materials Science and Sensory Materials

  • Nanofiber Construction : A study highlighted the role of tert-butyl moiety in the formation of organogels, leading to the development of nanofibers with strong blue emissive properties. These nanofibers were used for detecting volatile acid vapors, showcasing the utility of tert-butyl compounds in sensory materials (Sun et al., 2015).

2. Chemical Synthesis and Drug Development

  • Antibacterial Activity : Lipophilic benzoxazoles with tert-butyl groups showed potential antibacterial activity, particularly against Mycobacterium tuberculosis (Vinšová et al., 2004).
  • Fluorescent Materials : Compounds with tert-butyl showed aggregation-induced emission enhancement, which is significant for developing efficient fluorescent materials (Qian et al., 2007).

3. Pharmaceutical and Medical Applications

  • Anticancer Agents : Palladium, gold, and silver complexes with tert-butyl compounds demonstrated significant anticancer and antimicrobial properties (Ray et al., 2007).
  • Cardioprotective Agents : Tert-Butyl isoxazoline derivatives were identified as potential malonyl-CoA decarboxylase inhibitors, showing promise as cardioprotective agents (Cheng et al., 2006).

4. Energy and Environmental Applications

  • Solar Cell Enhancements : Isonicotinate derivatives with tert-butyl improved the photovoltaic performance of carbazole-dye sensitized solar cells (Bagheri & Dehghani, 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-(1,2-oxazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-8(2,3)13-7(11)9-6-4-5-12-10-6/h4-5H,1-3H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHBABFDCMKSOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NOC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621305
Record name tert-Butyl 1,2-oxazol-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl isoxazol-3-ylcarbamate

CAS RN

264600-97-7
Record name tert-Butyl 1,2-oxazol-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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